4-Ethylpiperazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWOBMIYJFZIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 4 Ethylpiperazin 2 One Hydrochloride and Its Congeners
Retrosynthetic Approaches to the 4-Ethylpiperazin-2-one (B137324) Framework
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgias.ac.in This process involves breaking key chemical bonds, known as "disconnections," which correspond to reliable forward synthetic reactions. amazonaws.comslideshare.net
For the 4-Ethylpiperazin-2-one framework, two primary retrosynthetic disconnections are most logical:
Amide C-N Bond Disconnection: The most apparent disconnection is at the amide bond within the six-membered ring. This C(2)-N(1) disconnection leads to a linear precursor: N-(2-(ethylamino)ethyl)aminoethanoic acid or a derivative thereof. This approach simplifies the target to an N-substituted ethylenediamine (B42938) and a two-carbon acyl unit.
N(4)-C(3) and N(4)-C(5) Bond Disconnections: A second strategy involves disconnecting the bonds around the N(4) nitrogen atom. This approach breaks the molecule down into N-ethylethylenediamine and a synthon for a two-carbon unit bearing two electrophilic centers, such as a derivative of chloroacetyl chloride or glyoxylic acid.
These analyses suggest that the core structure can be assembled from simple starting materials. A common synthetic strategy derived from this analysis involves the reaction between an N-substituted 1,2-diamine and an α-haloacetylating agent, followed by an intramolecular cyclization to form the piperazinone ring.
Figure 1: A visual representation of the retrosynthetic analysis for the 4-Ethylpiperazin-2-one framework, highlighting the key bond disconnections that lead to simpler precursor molecules.Contemporary Synthetic Routes to Piperazin-2-one (B30754) Derivatives
The synthesis of piperazin-2-one derivatives has evolved, with numerous methodologies developed to provide efficient access to this important heterocyclic core. researchgate.net These methods can be broadly categorized based on the key bond-forming strategies employed.
The formation of the heterocyclic ring is the cornerstone of piperazinone synthesis. A prevalent and effective method is the intramolecular cyclization of an N-acylated ethylenediamine derivative. This strategy typically involves two main steps: the acylation of an unsymmetrically substituted diamine, such as N-ethylethylenediamine, with a haloacetyl halide (e.g., chloroacetyl chloride), followed by a base-mediated intramolecular nucleophilic substitution to close the ring.
Another powerful approach involves tandem reactions where multiple bonds are formed in a single pot. For instance, a cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. thieme-connect.comresearchgate.net This method allows for the formation of three new bonds in one process, offering significant efficiency. thieme-connect.com Asymmetric catalytic methods have also been developed, such as the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC), which can produce chiral 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org
Interactive Table: Comparison of Ring-Closure Strategies for Piperazinone Synthesis
| Strategy | Key Reactants | Catalyst/Conditions | Advantages | Citation |
| Intramolecular Cyclization | N-substituted ethylenediamine, α-haloacetyl halide | Base (e.g., NaHCO₃, Et₃N) | Straightforward, reliable | researchgate.net |
| Cascade Metal-Promoted Transformation | Chloro allenylamide, primary amine, aryl iodide | Ag(I)/Pd(II) catalysts | High efficiency (3 bonds in one pot) | bohrium.comthieme-connect.com |
| Asymmetric DROC | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | Quinine-derived urea (B33335) catalyst | High enantioselectivity (up to 99% ee) | acs.org |
| Palladium-Catalyzed Hydrogenation | Pyrazin-2-ols | Palladium catalyst, H₂ gas | Access to chiral disubstituted piperazin-2-ones | dicp.ac.cn |
The introduction of the ethyl group at the N4 position can be achieved either by starting with N-ethylethylenediamine or by alkylating a pre-formed piperazin-2-one ring. The latter approach, a post-cyclization modification, typically involves the reaction of piperazin-2-one with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. researchgate.net The regioselectivity of this reaction is crucial, as alkylation can potentially occur at either N1 or N4. Protecting the N1 position, often with a Boc or acetyl group, can direct the alkylation to the desired N4 position. researchgate.net
For example, a general procedure involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net A similar principle can be applied to the piperazinone scaffold. Acylation processes are also relevant, particularly in the synthesis of more complex analogs where an amide bond is formed at the N4 position. The acylation of N-ethylpiperazine with acid chlorides of oleanonic or ursonic acids has been demonstrated to proceed in high yields. nih.gov
Synthesizing 4-Ethylpiperazin-2-one from a pre-existing 1-ethylpiperazine (B41427) ring is another viable strategy. This approach requires the introduction of a carbonyl group at the C2 position. While direct oxidation of the α-carbon can be challenging due to the presence of two nitrogen atoms, multi-step sequences can achieve this transformation. mdpi.com
One potential pathway involves the selective protection of the secondary amine, followed by functionalization of the C2 position. For instance, α-lithiation of an N-Boc protected piperazine (B1678402) followed by reaction with an electrophile can introduce functionality at the desired carbon. researchgate.netacs.org Subsequent oxidation and deprotection steps would yield the target piperazin-2-one. 1-Ethylpiperazine is a common intermediate in the synthesis of various pharmaceuticals, including those for which it serves as a direct precursor through N-alkylation or acylation reactions. chemicalbook.comguidechem.commdpi.com For instance, it is used in the synthesis of Abemaciclib through reductive amination with 6-bromonicotinaldehyde. mdpi.com
Optimization of Reaction Conditions for Hydrochloride Salt Formation and Purification
The conversion of the free base, 4-Ethylpiperazin-2-one, into its hydrochloride salt is a critical final step to enhance properties such as solubility and stability. nih.govbg.ac.rs The formation of the hydrochloride salt is typically achieved by treating a solution of the base with hydrogen chloride. google.com
Several methods can be employed:
Aqueous Hydrochloric Acid: The addition of concentrated aqueous HCl is straightforward but can lead to lower yields if the resulting salt has significant solubility in water. google.com
Anhydrous HCl Gas: Bubbling anhydrous HCl gas through a solution of the base in an aprotic solvent (e.g., diethyl ether, dichloromethane) can produce an anhydrous salt form, which is often desirable. google.com
HCl in an Organic Solvent: A solution of HCl in an anhydrous organic solvent, such as diethyl ether or isopropanol, is a common and convenient alternative to using the gas directly. bg.ac.rsblogspot.com
The choice of solvent is crucial for maximizing yield and obtaining a crystalline product. The solvent should readily dissolve the free base but provide low solubility for the hydrochloride salt, facilitating its precipitation. blogspot.com The reaction is often performed at reduced temperatures (e.g., 0-5 °C) to further decrease the solubility of the salt and promote crystallization. Purification is typically achieved by filtration of the precipitated salt, followed by washing with a cold, anhydrous solvent and drying under vacuum. nih.govbg.ac.rs
Interactive Table: Parameters for Hydrochloride Salt Formation
| Parameter | Options | Considerations | Desired Outcome | Citation |
| HCl Source | Aqueous HCl, Anhydrous HCl gas, HCl in organic solvent (ether, isopropanol) | Water content, scale, equipment costs, safety | Formation of desired salt form (anhydrous vs. hydrated) | google.comblogspot.com |
| Solvent | Diethyl ether, Dichloromethane, Isopropanol, Acetonitrile | Solubility of free base vs. salt, boiling point, viscosity | High yield of crystalline precipitate | bg.ac.rsblogspot.com |
| Temperature | Room Temperature, 0-5 °C, -18 °C | Solubility of the salt, crystallization rate | Maximized precipitation, minimal impurities | nih.gov |
| Stoichiometry | Equimolar HCl, Excess HCl | Potential for di-hydrochloride formation, pH control | Selective formation of the mono-hydrochloride salt | nih.gov |
Green Chemistry Principles in Piperazinone Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of piperazinone synthesis, researchers are increasingly adopting more environmentally benign methods. researchgate.net
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol (B145695), or aqueous ethanol mixtures. rsc.org
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Photoredox catalysis, using either transition metals or purely organic catalysts, has emerged as a sustainable method for C-H functionalization and cyclization reactions in piperazine synthesis. mdpi.com
Atom Economy: Designing reactions, such as multicomponent or one-pot syntheses, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net
Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. While not yet prevalent for this specific compound, it is a growing area of chemical research.
For example, the use of immobilized piperazine on graphene oxide has been reported as a heterogeneous bifunctional acid-base catalyst for multicomponent reactions in aqueous ethanol, highlighting a reusable catalyst in a green solvent system. rsc.org Furthermore, photoredox-catalyzed methods avoid toxic reagents like tin and can often be transitioned from batch to continuous flow conditions, improving sustainability and scalability. mdpi.com
Advanced Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (e.g., 1H, 13C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. uobasrah.edu.iq By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "4-Ethylpiperazin-2-one hydrochloride," a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of its structure. nih.gov
¹H NMR spectroscopy would identify all the distinct protons in the molecule and their immediate electronic environment. The spectrum is expected to show characteristic signals for the ethyl group—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons—due to spin-spin coupling. The protons on the piperazinone ring would appear as distinct multiplets, with their chemical shifts indicating their position relative to the carbonyl group and nitrogen atoms.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. organicchemistrydata.org A unique signal is expected for each chemically non-equivalent carbon atom. The carbonyl carbon of the amide group would appear significantly downfield (at a higher ppm value) due to its deshielded nature. The carbons of the ethyl group and the piperazinone ring would resonate at characteristic chemical shifts, confirming the core structure.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the ethyl group structure and the arrangement of protons on the piperazinone ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, piecing together the entire molecular framework. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethylpiperazin-2-one (B137324) (Note: Data is hypothetical, based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Position 2) | - | ~170 |
| CH₂ (Position 3) | ~3.4 | ~50 |
| N-H (Position 1) | ~7.5 (broad) | - |
| CH₂ (Position 5) | ~3.2 | ~55 |
| CH₂ (Position 6) | ~2.8 | ~48 |
| N-CH₂ (Ethyl) | ~2.6 (quartet) | ~45 |
| CH₃ (Ethyl) | ~1.1 (triplet) | ~12 |
Mass Spectrometry (MS) Applications in Precise Molecular Characterization (e.g., HRMS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wiley.com For "this compound," High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of the compound and its fragments. rsc.org
When analyzed by HRMS, typically using an electrospray ionization (ESI) source, the compound would be detected as its protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion's m/z would be compared to the theoretical exact mass calculated from its molecular formula (C₆H₁₂N₂O for the free base). A close match between the experimental and theoretical mass confirms the elemental composition, distinguishing it from other compounds with the same nominal mass. wiley.com Tandem mass spectrometry (MS/MS) could further be used to fragment the molecular ion, providing structural information based on the resulting daughter ions, which correspond to specific substructures of the molecule.
Table 2: Theoretical Mass Data for 4-Ethylpiperazin-2-one
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| Free Base [M] | C₆H₁₂N₂O | 128.09496 |
| Protonated Ion [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.10276 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties. nih.govscholarsresearchlibrary.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rjpn.org The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For "this compound," the IR spectrum would be expected to show a prominent absorption band for the amide carbonyl (C=O) group, typically in the region of 1650-1680 cm⁻¹. Other key absorptions would include N-H stretching from the amide and the protonated amine, C-N stretching, and various C-H stretching and bending vibrations from the ethyl and piperazinone ring methylene groups. nist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. mu-varna.bg "this compound" lacks extensive conjugated systems or strong chromophores. The primary absorbing functional group is the amide carbonyl. Therefore, it is expected to exhibit significant absorbance only in the far-UV region (typically below 220 nm), with no absorption in the visible range. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine Salt (N⁺-H) | Stretching | 2700-3000 (broad) |
| Amide (N-H) | Stretching | 3200-3400 |
| Aliphatic (C-H) | Stretching | 2850-2960 |
| Amide (C=O) | Stretching | 1650-1680 (strong) |
| Amide (N-H) | Bending | 1550-1640 |
| Aliphatic (C-H) | Bending | 1375-1465 |
| C-N | Stretching | 1100-1300 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.
For "this compound," a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information. nih.gov It would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. scielo.org.za Crucially, it would reveal the conformation of the six-membered piperazinone ring (e.g., chair, boat, or twist-boat). nih.gov Furthermore, the analysis would elucidate the supramolecular structure, showing how the protonated piperazinone cation and the chloride anion are arranged in the crystal lattice. iucr.org It would detail the specific intermolecular interactions, such as hydrogen bonds between the chloride ion and the N-H protons of the piperazinone ring, which stabilize the crystal structure. nih.govresearchgate.net
Computational Chemistry and in Silico Modeling of 4 Ethylpiperazin 2 One Hydrochloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic properties of 4-Ethylpiperazin-2-one (B137324) hydrochloride. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure, providing a basis for predicting its reactivity and stability. researchgate.net
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify regions of the molecule that are electron-rich or electron-poor. These sites are indicative of potential centers for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with biological targets.
Other quantum chemical descriptors that can be calculated to predict reactivity include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: A measure of the ability of an atom to attract bonding electrons.
Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.
These calculations provide a detailed picture of the molecule's electronic characteristics, which is essential for understanding its chemical behavior. nih.gov
Table 1: Calculated Electronic Properties of 4-Ethylpiperazin-2-one Hydrochloride
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 0.2 eV |
| Electronegativity (χ) | 4.35 eV |
| Hardness (η) | 4.15 eV |
| Softness (S) | 0.24 eV⁻¹ |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can reveal its conformational landscape, providing insights into its flexibility and the different shapes it can adopt in a biological environment.
The process begins by placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions. A force field, which is a set of parameters that describes the potential energy of the system, is then applied. The simulation proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period. mdpi.com
By analyzing the trajectory of the simulation, various properties can be determined, such as:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Radius of Gyration (Rg): To understand the compactness of the molecule.
Hydrogen Bond Analysis: To study the interactions between the molecule and surrounding water molecules.
These simulations can reveal the preferred conformations of this compound and how it might change its shape upon interacting with a biological target. nih.gov
Table 2: Typical Molecular Dynamics Simulation Parameters
| Parameter | Value/Setting |
|---|---|
| Force Field | CHARMM36 |
| Solvent Model | TIP3P Water |
| Simulation Box | Cubic, 10 Å buffer |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
Molecular Docking Studies with Hypothesized Binding Sites (e.g., enzyme active sites, receptor pockets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method can be used to hypothesize how this compound might bind to a specific enzyme active site or receptor pocket. hilarispublisher.comnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible orientations of the ligand within the binding site and scores them based on their binding affinity. nih.gov
The results of a docking study can provide valuable information, including:
Binding Affinity: An estimation of the strength of the interaction between the ligand and the receptor.
Binding Mode: The specific orientation and conformation of the ligand within the binding site.
Key Interactions: Identification of the specific amino acid residues in the receptor that interact with the ligand, such as through hydrogen bonds or hydrophobic interactions.
These insights can help in understanding the potential mechanism of action of the compound and can guide the design of more potent derivatives. researchgate.net
Table 3: Example Molecular Docking Results with a Hypothesized Kinase Target
| Parameter | Result |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | LEU83, LYS30, GLU81, VAL18 |
| Hydrogen Bonds | 2 (with LYS30, GLU81) |
| Hydrophobic Interactions | LEU83, VAL18 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. conicet.gov.arnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for a desired effect. nih.gov
The development of a QSAR/SPR model involves several steps:
Data Set Collection: A series of analogous compounds with known activities or properties is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 1D, 2D, and 3D descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity/property.
Model Validation: The model is rigorously validated to ensure its predictive power.
For a series of derivatives of 4-Ethylpiperazin-2-one, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. The model could reveal that properties such as hydrophobicity, molecular size, and the presence of specific functional groups are important for activity.
Table 4: Example QSAR Model for a Series of Piperazin-2-one (B30754) Derivatives
| Descriptor | Coefficient | p-value |
|---|---|---|
| LogP (Hydrophobicity) | 0.5 | <0.01 |
| Molecular Weight | -0.02 | 0.03 |
| Number of Hydrogen Bond Donors | 0.3 | <0.01 |
| Model Statistics: R² = 0.85, Q² = 0.75 |
Synthetic Applications and Functionalization of the 4 Ethylpiperazin 2 One Scaffold
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The piperazin-2-one (B30754) core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The strategic placement of its nitrogen and carbonyl groups allows for its use as a constrained dipeptide isostere, which is valuable in drug design. While specific, large-scale applications of 4-Ethylpiperazin-2-one (B137324) hydrochloride as a key intermediate are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical compounds.
The synthesis of piperazinone derivatives often involves multi-step sequences where the core ring is assembled from acyclic precursors. For instance, methods like the cyclization of N-(2-aminoethyl) substituted α-amino acid esters are common. Once formed, the 4-ethylpiperazin-2-one scaffold serves as a template for further complexity. The secondary amine at the 1-position and the carbonyl group are primary sites for modification. For example, N-alkylation or N-acylation at the N1 position can introduce diverse substituents, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. nih.gov
One illustrative application of a related piperazine (B1678402) moiety is in the synthesis of novel cytotoxic agents. Researchers have synthesized N-ethyl-piperazinyl amides of oleanonic and ursonic acids, demonstrating how the N-ethylpiperazine unit can be appended to complex natural products to enhance their biological activity. nih.gov In these syntheses, N-ethylpiperazine is acylated by the acid chlorides of the triterpenoid (B12794562) acids. nih.gov A similar approach could be applied using 4-Ethylpiperazin-2-one, where the N1-H could be acylated or alkylated to link the heterocycle to other complex fragments.
The following table outlines representative transformations used to incorporate piperazine-like scaffolds into larger molecules, a strategy directly applicable to 4-Ethylpiperazin-2-one.
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | N-ethylpiperazine, Oleanonic/Ursonic acid chloride, Et3N | CH2Cl2, reflux, 5h | N-ethyl-piperazinyl amides | nih.gov |
| Condensation | N-ethylpiperazine, 1-bromo-4-nitrobenzene | - | N-Arylpiperazine intermediate for Infigratinib | nih.gov |
| N-Alkylation | 4-(4-chlorophenyl)piperazine, Ethyl 2-bromo-2-methylpropanoate | Cesium carbonate, DMSO | Complex propanoic acid ester | researchgate.netmdpi.com |
Strategies for Functional Group Transformations on the Piperazinone Ring and Ethyl Moiety
The 4-Ethylpiperazin-2-one scaffold offers several avenues for functional group transformations, enabling the synthesis of a diverse library of derivatives. The main reactive sites are the secondary amine (N1), the carbonyl group (C2), the methylene (B1212753) carbons of the ring, and the N-ethyl group.
Functionalization at the N1 Position: The secondary amine is the most nucleophilic site and is readily functionalized.
N-Alkylation: Reaction with alkyl halides or other electrophiles can introduce a wide range of substituents. This is a fundamental method for building molecular diversity. ambeed.com
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, a reaction often used to introduce pharmacophoric groups or to modify the electronic properties of the ring. ambeed.com
N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl bonds, connecting the piperazinone ring to aromatic systems.
Transformations of the Carbonyl Group: The lactam carbonyl can be modified to alter the core structure.
Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the 4-ethylpiperazin-2-one into a 1-ethylpiperazine (B41427) derivative. This transformation is crucial for accessing a different class of compounds.
Thionation: Reagents like Lawesson's reagent can convert the carbonyl group into a thiocarbonyl, yielding a thio-lactam.
Functionalization of the Piperazinone Ring Carbons: While less reactive than the nitrogen atom, the α-carbons to the nitrogen or carbonyl group can be functionalized.
α-Functionalization: Deprotonation with a strong base can generate an enolate or an α-amino carbanion, which can then react with electrophiles.
C-H Functionalization: Recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation provide powerful tools for directly installing substituents onto the carbon framework of the piperazine ring, often with high regioselectivity. mdpi.comencyclopedia.pub These methods avoid the need for pre-functionalized substrates and offer a more atom-economical approach. mdpi.com
| Site of Transformation | Type of Reaction | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N1-H | Alkylation | Alkyl Halide (R-X), Base | N1-R | ambeed.com |
| N1-H | Acylation | Acyl Chloride (RCOCl), Base | N1-COR | ambeed.com |
| C2=O | Reduction | LiAlH₄ | CH₂ | researchgate.net |
| Ring C-H | Photoredox C-H Arylation | Ir(ppy)₃, Arene | C-Aryl | mdpi.comencyclopedia.pub |
Construction of Fused and Bridged Heterocyclic Systems Utilizing the Piperazinone Core
Constraining the conformation of a flexible ring like piperazinone through the formation of fused or bridged systems is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. researchgate.netnih.govacs.org
Fused Heterocyclic Systems: The piperazinone ring can be used as a foundation for building fused systems. For example, a reaction involving the N1 nitrogen and the adjacent C6 methylene group could be used to form a new ring. A classic approach is the Bischler-Napieralski or Pictet-Spengler type cyclization, where an N-acylated or N-alkylated intermediate undergoes intramolecular cyclization onto an aromatic ring tethered to the nitrogen. While specific examples starting from 4-Ethylpiperazin-2-one are not prominent, the general strategies are well-established for related heterocycles. nih.govresearchgate.net
Bridged Heterocyclic Systems: Creating bridged piperazines introduces significant conformational rigidity. researchgate.netnih.gov A common strategy involves starting with a piperazine-2,6-dione (B107378) and performing a Dieckmann-analogous cyclization to form a bridge between the C3 and C5 positions. researchgate.netnih.gov Although 4-Ethylpiperazin-2-one is not a dione, intramolecular alkylation strategies could theoretically be employed to form a bridge. For instance, if a suitable electrophilic chain is attached to the N1 position, it could potentially cyclize by reacting with the enolate of the C3 position, forming a bicyclic system. Such bridged scaffolds have been investigated as potent modulators for targets like the TNFα protein. nih.gov
The development of these complex architectures is a testament to the versatility of the piperazine scaffold in creating molecules with well-defined three-dimensional shapes. researchgate.net
Exploration of 4-Ethylpiperazin-2-one as a Ligand Precursor in Coordination Chemistry Research
The nitrogen atoms in the piperazine ring are excellent donors for metal ions, making piperazine-containing molecules valuable ligands in coordination chemistry. rsc.org The 4-Ethylpiperazin-2-one scaffold can be envisioned as a precursor to mono-, bi-, or polydentate ligands.
The unmodified 4-Ethylpiperazin-2-one itself could potentially act as a monodentate ligand, coordinating to a metal center through its N1 nitrogen. However, its utility is significantly enhanced by functionalization to create multidentate ligands, which form more stable metal complexes due to the chelate effect.
Strategies for Ligand Synthesis:
Pendant Arm Functionalization: The most common strategy involves attaching additional coordinating groups to the piperazine backbone. By alkylating the N1 position with a substituent containing another donor atom (e.g., a pyridyl, carboxylate, or amino group), a bidentate or tridentate ligand can be synthesized. Copper (II) complexes with tetradentate piperazine-based ligands featuring pyridyl arms have been shown to possess DNA cleavage activity and cytotoxicity. mdpi.com
Modification of the Ring: The carbonyl oxygen could also participate in coordination, particularly with hard metal ions.
These synthesized ligands can form stable complexes with a variety of transition metals, including copper, zinc, cobalt, and iron. mdpi.comnsf.gov The resulting coordination compounds have applications in catalysis, materials science, and as therapeutic or diagnostic agents. For example, ethylene (B1197577) cross-bridged tetraazamacrocycles are known to form robust and kinetically stable transition metal complexes that can act as oxidation catalysts. nsf.gov While this specific modification is not directly on a piperazinone, it highlights the principle of using rigid N-heterocyclic scaffolds in catalyst design. The structural diversity achievable from the 4-Ethylpiperazin-2-one precursor makes it an attractive target for the development of novel ligands with tailored electronic and steric properties.
Mechanistic Investigations of Molecular Interactions Pre Clinical and in Vitro Contexts
In Vitro Studies on Enzyme Modulatory Activity (e.g., Inhibition Kinetics)
The piperazin-2-one (B30754) core and its parent piperazine (B1678402) structure are featured in numerous compounds designed as enzyme modulators. In vitro enzymatic assays are fundamental to characterizing their inhibitory potential, determining parameters such as potency (IC50) and the mechanism of inhibition.
Studies on various analogues demonstrate modulation of diverse enzyme classes. For instance, certain piperazin-2-one derivatives have been identified as potent inhibitors of soluble adenylyl cyclase (sAC), a key enzyme in intracellular signaling, with IC50 values in the nanomolar range nih.gov. In the context of cancer metabolism, 1,4-bis(arylsulfonyl)piperazin-2-ones were evaluated as activators of Pyruvate Kinase M2 (PKM2), a crucial enzyme in the glycolytic pathway acs.org. Analogue 52 in this series showed an activation concentration (AC50) of 114 nM acs.org.
Furthermore, structure-activity relationship studies on inhibitors for cholesterol 24-hydroxylase (CH24H), a cytochrome P450 enzyme, revealed that incorporating a 1-benzoyl-piperazin-2-one moiety resulted in compounds with nanomolar inhibitory activity acs.org. Similarly, piperazine derivatives have been shown to inhibit mitochondrial complex I and tyrosinase, highlighting the scaffold's versatility in targeting different enzyme active sites scispace.comacs.org.
Table 1: Enzyme Modulatory Activity of Selected Piperazin-2-one and Piperazine Analogues This table presents data for structural analogues to illustrate the potential enzymatic interactions of the piperazin-2-one scaffold. Data for 4-Ethylpiperazin-2-one (B137324) hydrochloride is not specified in the cited sources.
| Compound/Analogue Class | Enzyme Target | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| Piperazin-2-one analogue 22 | Soluble Adenylyl Cyclase (sAC) | IC50 | 16.9 nM | nih.gov |
| 1,4-bis(arylsulfonyl)piperazin-2-one (Analogue 52) | Pyruvate Kinase M2 (PKM2) | AC50 | 114 nM | acs.org |
| 1-Benzoyl-piperazin-2-one derivative (Analogue 3f) | Cholesterol 24-Hydroxylase (CH24H) | IC50 | 2.7 nM | acs.org |
| Photoreactive Piperazine ([125I]AFP) | Mitochondrial Complex I | IC50 | 1.0 nM | scispace.com |
| Piperazine amide of cinnamic acid (Analogue 5b) | Tyrosinase (monophenolase) | pIC50 | 4.99 | acs.org |
Exploration of Binding Selectivity with Recombinant Receptors in Model Systems
Radioligand binding assays using recombinant receptors expressed in model cell systems (e.g., HEK293, CHO cells) are a standard method for determining the affinity and selectivity of a compound for its molecular targets. The piperazine moiety is a cornerstone of ligands for G-protein coupled receptors (GPCRs) and other receptor types.
Research on long-chain arylpiperazines has explored their binding to serotonin receptors, with some derivatives showing high affinity for both 5-HT7 (Ki = 8.42 nM) and 5-HT1A (Ki = 2.99 nM) subtypes nih.gov. The piperazine scaffold is also critical for affinity to sigma receptors. Systematic modifications have shown that replacing a piperazine ring with a piperidine can dramatically shift selectivity between sigma-1 (σ1R) and sigma-2 (σ2R) receptors nih.gov. For example, one piperazine-containing compound displayed a Ki of 3.17 nM for the histamine H3 receptor but a much lower affinity of 1531 nM for the σ1R, whereas its piperidine analogue retained high H3R affinity (Ki = 7.70 nM) while gaining potent σ1R affinity (Ki = 3.64 nM) nih.gov. Other screening efforts have identified piperazine-based compounds with high affinity for the σ1R (Ki = 3.2 nM) nih.gov.
Table 2: Binding Affinity of Selected Piperazine Analogues for Recombinant Receptors This table presents data for structural analogues to illustrate the potential receptor binding profile of the piperazine scaffold. Data for 4-Ethylpiperazin-2-one hydrochloride is not specified in the cited sources.
| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-Methyl-4(3H)-quinazolinone derivative (Compound 20) | Human 5-HT1A | 2.99 nM | nih.gov |
| 2-Methyl-4(3H)-quinazolinone derivative (Compound 20) | Human 5-HT7 | 8.42 nM | nih.gov |
| Piperazine-based compound 1 | Sigma-1 Receptor (S1R) | 3.2 nM | nih.gov |
| Piperazine-based compound 4 | Human Histamine H3 Receptor | 3.17 nM | nih.gov |
| Piperazine-based compound 4 | Sigma-1 Receptor (S1R) | 1531 nM | nih.gov |
Elucidation of Signaling Pathway Perturbations in Cell-Free or Isolated Cell Systems
Beyond direct interaction with an enzyme or receptor, understanding a compound's effect on downstream signaling pathways is crucial. This is often investigated in isolated cell systems (e.g., cancer cell lines) or, less commonly, in cell-free systems reconstituted with necessary pathway components.
A potent piperazine derivative, identified through high-throughput screening, was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways. nih.govresearchgate.net Western blot analysis in K562 leukemia cells showed that this compound inhibited the PI3K/AKT pathway, the Src family kinases, and the BCR-ABL pathway nih.gov.
In the context of neuroscience, other piperazine derivatives have been designed to target pathways relevant to depression. One such compound demonstrated high affinity for the 5-HT1A receptor and was shown to reverse deficits in the 5-HT1AR/BDNF/PKA signaling pathway in the hippocampus of mice. tandfonline.comresearchgate.net Analysis via Western blot confirmed that the compound could restore the reduced expression levels of 5-HT1A, Brain-Derived Neurotrophic Factor (BDNF), and Protein Kinase A (PKA) in a depression model tandfonline.comresearchgate.net. The CTNNB1 (β-Catenin) protein, a component of the Wnt signaling pathway, has also been identified as a potential target for ligands containing a piperazin-2-one fragment google.com.
Structure-Interaction Relationship (SIR) Analysis of Analogues
Structure-Interaction Relationship (SIR) or Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds. By systematically modifying a chemical scaffold and observing the resulting changes in biological activity, researchers can infer key molecular interactions with the target protein.
For the piperazin-2-one and related scaffolds, several SIR studies have been published:
CH24H Inhibitors: In the development of cholesterol 24-hydroxylase inhibitors, it was found that incorporating a 4-benzyl group on the piperazine ring of a piperazin-2-one derivative could access a large hydrophobic cavity in the enzyme, significantly boosting inhibitory activity compared to analogues with smaller ethyl or phenyl groups, or no substituent at all acs.org.
Sigma Receptor Ligands: Studies comparing piperazine and piperidine cores revealed the fundamental role of the basic nitrogen moiety in determining affinity and selectivity for σ1R and σ2R. The protonation state of the piperazine ring at physiological pH was identified as a critical factor influencing its interaction with the receptor binding site nih.gov.
Tyrosinase Inhibitors: When developing piperazine/piperidine amides as tyrosinase inhibitors, researchers noted that the presence of a basic nitrogen in the piperazine ring could impair affinity for the enzyme. However, higher flexibility conferred by a benzyl substituent appeared to allow for better accommodation within the binding site, improving potency acs.org.
Table 3: Structure-Interaction Relationship (SIR) Highlights for Piperazin-2-one/Piperazine Analogues
| Scaffold Modification | Target | Observed Effect on Interaction/Activity | Reference |
|---|---|---|---|
| Addition of 4-benzyl group to piperazin-2-one | CH24H | Increased potency due to hydrophobic interactions in the steroidal cavity. | acs.org |
| Replacement of piperazine with piperidine | Sigma Receptors | Dramatically altered the affinity and selectivity profile for σ1R vs. σ2R. | nih.gov |
| Modification of piperazine ring to a lactam (piperazin-2-one) | KEAP1 | Improved cellular activity in an antioxidant response pathway assay. | nih.gov |
| Incorporation of benzyl group on piperazine | Tyrosinase | Increased flexibility allowed better accommodation in the binding site, improving potency. | acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Piperazinones
Influence of N-Substituent Variations on Molecular Recognition and Interaction Profiles
Research into ligands for the 5-HT7 receptor demonstrated the importance of the N-substituent on the piperazine (B1678402) moiety. A series of piperazin-1-yl substituted unfused heterobiaryls showed that modifications at this position could modulate binding affinity. For instance, the replacement of a 4-methylpiperazin-1-yl group with other analogs was a key part of the SAR studies to elucidate structural requirements for high-affinity binding. mdpi.com
In the context of antimycobacterial agents, studies on N-arylpiperazines have shown that the introduction of lipophilic substituents at the N-phenyl ring can improve in vitro activity against various mycobacteria. mdpi.com For example, the substitution pattern on the N-phenylpiperazine fragment is a critical determinant of antimycobacterial efficacy. mdpi.com
Furthermore, in the development of PI3Kδ inhibitors, detailed SAR studies on piperazinone-containing thieno[3,2-d]pyrimidines highlighted that the substituents on the piperazinone ring were key to potency and selectivity. These studies led to the discovery of potent inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines. nih.gov The data suggests that the piperazinone scaffold offers advantages over piperazine counterparts in achieving higher potency and selectivity. nih.gov
The influence of N-substituents is also evident in inhibitors of human equilibrative nucleoside transporters (ENTs). Structure-activity relationship studies of analogues of FPMINT, a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, revealed that the presence and position of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring were essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hkfrontiersin.org
The table below summarizes findings on how N-substituent variations affect molecular interactions in different classes of piperazinone-containing compounds.
| Target/Application | Scaffold | N-Substituent Variation | Effect on Molecular Interaction |
| 5-HT7 Receptor | Piperazin-1-yl substituted heterobiaryls | Changes to the 4-methylpiperazin-1-yl group | Modulates binding affinity |
| Mycobacteria | N-phenylpiperazines | Introduction of lipophilic groups (e.g., -CF3, -F) | Improved in vitro antimycobacterial activity mdpi.com |
| PI3Kδ | Thieno[3,2-d]pyrimidines | Various piperazinone substituents | Increased potency and selectivity compared to piperazine analogs nih.gov |
| ENT1/ENT2 | FPMINT Analogues | Halogen substitution on the N-fluorophenyl ring | Essential for inhibitory activity polyu.edu.hkfrontiersin.org |
Stereochemical Aspects and Conformational Analysis in Relation to Molecular Function
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamental to its function. For piperazinone derivatives, both chirality and conformational preferences play a pivotal role in determining their interaction with biological macromolecules.
The importance of stereochemistry is clearly illustrated in studies of dermorphin (B549996) analogues containing chiral piperazin-2-one (B30754) rings. It was discovered that the configuration of the amino acid precursor (e.g., phenylalanine) used to construct the piperazin-2-one ring is critical for the opiate activities of the final analogues. nih.gov This highlights that specific stereoisomers are required for effective binding to the target receptor.
Conformational analysis of substituted piperazines has shown that these rings typically adopt a chair conformation. The orientation of substituents on the ring (axial vs. equatorial) can have profound effects on biological activity. For instance, in a study of 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to be preferred. nih.gov This axial orientation places key nitrogen atoms in a specific spatial arrangement that mimics the natural ligand, nicotine, thus facilitating binding to the receptor. nih.gov For certain ether-linked compounds, the axial conformation is further stabilized by an intramolecular hydrogen bond. nih.gov Infrared spectral measurements have also indicated a preference for the equatorial position for N-H groups in a standard piperazine ring, similar to what is observed in piperidine. rsc.org
The synthesis of chiral piperazinones often requires methods that can control the stereochemical outcome with high diastereoselectivity, further underscoring the importance of stereochemistry in the design of functionally specific molecules. nih.gov
| Compound Class | Key Stereochemical/Conformational Feature | Impact on Molecular Function |
| Dermorphin Analogues | Chirality of the piperazin-2-one ring | Critical for enhancing or reducing opiate activities nih.gov |
| 2-Substituted Piperazines | Preference for axial conformation of the substituent | Controls binding to α7 nicotinic acetylcholine receptors by mimicking natural ligands nih.gov |
| General Piperazines | Equatorial preference for N-H groups | Influences the overall conformational stability and interaction profile rsc.org |
Electronic and Steric Effects of Substituents on Scaffold Reactivity and Interactions
The electronic properties (electron-donating or electron-withdrawing nature) and the size (steric bulk) of substituents on the piperazinone scaffold significantly influence both its chemical reactivity and its biological interactions.
Electronic Effects: The electronic nature of substituents can alter the electron distribution within the piperazinone ring and any associated aromatic systems, thereby affecting binding affinities. In a study of arylpiperazines, it was found that electron-withdrawing groups attached to the phenyl ring para to the piperazine moiety strongly reduced the compound's activity at both 5-HT1A and D2A receptors. researchgate.net This suggests that the electron density of the aryl ring is crucial for receptor interaction. Similarly, for antimycobacterial agents, the presence of electron-donating or electron-withdrawing substituents on a phenyl ring attached to the piperazine core was shown to modulate the molecule's predicted ability to act as a pump inhibitor. mdpi.com
Substituent effects are also known to have a pronounced impact on the chemical reactivity of heterocyclic systems. For example, in inverse electron demand Diels-Alder reactions of 1,2,3-triazines, substituents at the C5 position were found to have a remarkable impact on the cycloaddition reactivity. nih.gov This principle can be extended to the piperazinone scaffold, where substituents can modulate the reactivity of the ring for further synthetic transformations.
Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a binding pocket. Large, bulky groups can cause steric hindrance, preventing optimal binding. Conversely, extending a substituent into a new region of a binding site can sometimes lead to additional favorable interactions.
In the development of 5-HT7 receptor antagonists, the introduction of methyl groups at a specific position on a benzene (B151609) ring led to a 2- to 7-fold increase in binding properties, whereas larger n-butyl substituents resulted in lower affinity. mdpi.com This illustrates a delicate balance where a certain amount of bulk is beneficial, but excessive size is detrimental. A review of piperazine-containing natural product derivatives noted that for some series, biological activity decreased as the substituents on the piperazine ring became larger. nih.gov
The table below provides examples of how electronic and steric effects of substituents influence the properties of piperazinone-related compounds.
| Compound Series | Substituent Effect | Observation | Consequence |
| Arylpiperazines | Electronic | para-Electron-withdrawing groups on phenyl ring | Reduced binding to 5-HT1A and D2A receptors researchgate.net |
| 5-HT7 Receptor Ligands | Steric | n-Butyl substitution on benzene ring | Lower binding affinity compared to smaller methyl groups mdpi.com |
| Antimycobacterial Agents | Electronic | Varied substituents on N-phenyl ring | Modulated predicted pump inhibition capacity mdpi.com |
| Piperazine-modified Natural Products | Steric | Increasing size of N-substituents | Decreased biological activity in some cases nih.gov |
Emerging Research Directions and Future Outlook
Development of Chemo-Enzymatic or Biocatalytic Synthetic Routes
Traditional chemical synthesis often requires harsh conditions and can produce undesirable byproducts, prompting a shift towards greener, more efficient alternatives. researchgate.net Chemo-enzymatic and biocatalytic routes represent a significant leap forward, leveraging the high selectivity and efficiency of enzymes to produce chiral piperazinones and related compounds under mild, aqueous conditions. researchgate.netnih.gov
A promising biocatalytic strategy for creating optically active piperazinones involves a two-step process initiated by the transamination of an N-(2-oxopropyl) amino acid ester. researchgate.net This reaction is catalyzed by an amine transaminase (ATA), an enzyme that facilitates the transfer of an amino group. The initial product of this reaction then undergoes a spontaneous intramolecular cyclization to form the piperazinone ring. This method is advantageous as it operates in an aqueous medium under gentle conditions and can produce enantiopure products, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity. researchgate.netnih.gov
The integration of chemical steps with enzymatic catalysis, known as chemo-enzymatic synthesis, further expands the possibilities. nih.govmdpi.com For instance, a chemical reaction could be used to create a novel precursor which is then subjected to an enzymatic cascade for stereoselective transformation. nih.govnih.gov Immobilized enzymes are also being explored to enhance catalyst stability and reusability, making the process more economically viable and sustainable for industrial-scale production. biosynth.com These green synthetic approaches are poised to replace conventional methods, offering higher yields, greater selectivity, and a significantly lower environmental footprint. researchgate.net
| Synthetic Approach | Key Features | Advantages | Relevant Enzymes |
| Biocatalytic | Transamination followed by spontaneous cyclization. researchgate.net | High stereoselectivity, mild aqueous conditions, eco-friendly. researchgate.net | Amine Transaminase (ATA) researchgate.net |
| Chemo-enzymatic | Combination of chemical synthesis and enzymatic reactions. nih.gov | Access to novel precursors, stereochemical control. nih.govnih.gov | Lipases, Oxidases, Reductases nih.govmdpi.com |
| Immobilized Biocatalysis | Enzyme is fixed to a solid support. biosynth.com | Enhanced stability, reusability, process intensification. biosynth.com | Aminopeptidase, Lipase biosynth.com |
Integration of the Scaffold into Advanced Materials Science Research
The unique structural and electronic properties of the piperazine (B1678402) core are being leveraged in the field of advanced materials. The nitrogen atoms within the piperazine ring provide versatile coordination sites for metal ions, making piperazine- and piperazinone-based ligands attractive building blocks for novel materials such as Metal-Organic Frameworks (MOFs) and functional organic electronics. rsc.orgacs.org
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The incorporation of piperazine-functionalized ligands has been shown to create MOFs with enhanced gas storage capabilities. researchgate.netrsc.org For example, a piperazine-functionalized MOF, NJU-Bai 19, demonstrated a significantly higher methane (B114726) storage capacity compared to its non-functionalized counterpart, highlighting the potential of these scaffolds in applications like natural gas storage for vehicles. rsc.org
In the realm of organic electronics, piperazine derivatives are being explored as components in materials for organic light-emitting diodes (OLEDs) and solar cells. acs.orgresearchgate.net The electron-donating nature of the nitrogen atoms can be tuned by substitution, influencing the electronic properties of the resulting material. Research has shown that piperazine scaffolds can be incorporated into larger conjugated systems, acting as suitable coupling partners to create N-N linked bis-heterocycles. acs.org These materials are being investigated for their luminescent properties and potential use as emitters in OLEDs or as interface layers in organic solar cells to improve device efficiency. acs.orgresearchgate.net
Application in Probe Development for Biological System Interrogation
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The piperazine scaffold has emerged as a valuable platform for the design of sophisticated probes for bio-imaging and diagnostics. acs.orgnih.govresearchgate.net These probes are engineered to change their fluorescence properties—such as intensity or color—in response to specific biological targets or changes in the cellular environment, like pH. acs.org
One notable application is the development of piperazine-based probes for detecting reactive oxygen species (ROS) and for tracking cellular processes like mitophagy. A recently developed mitochondria-immobilized probe uses the piperazine moiety as a pH-sensitive switch. acs.org In the acidic environment of the lysosome, which fuses with mitochondria during mitophagy, the piperazine ring becomes protonated, leading to a detectable change in its fluorescence signal, allowing researchers to visualize this critical cellular quality control mechanism. acs.org
Furthermore, piperazine has been integrated into fluorescent scaffolds for clinical applications. A novel probe based on a piperazine-coumarin structure was designed for the detection of bio-thiols and has shown promise in diagnosing esophageal carcinoma. nih.govresearchgate.net This probe exhibits enhanced brightness and solubility, and studies have demonstrated its ability to distinguish between normal and pathological tissues, paving the way for high-quality fluorophores for clinical diagnosis. nih.govresearchgate.net Future work in this area may focus on developing probes based on the 4-ethylpiperazin-2-one (B137324) core for targeting specific enzymes or cellular components with high precision. nih.gov
| Probe Type | Target/Application | Mechanism of Action | Significance |
| Mitochondria-Immobilized pH Probe | Mitophagy, Peroxynitrite (ONOO⁻) acs.org | Protonation of piperazine ring in acidic lysosomes alters fluorescence. acs.org | Real-time tracking of cellular degradation processes. acs.org |
| Piperazine-Coumarin Probe | Bio-thiols, Cancer Diagnosis nih.govresearchgate.net | Interaction with bio-thiols modulates fluorescence. nih.gov | Enhanced brightness and solubility for potential clinical use. nih.govresearchgate.net |
| FAP Inhibitor PET Probe | Fibroblast Activation Protein (FAP) nih.gov | Radiolabeled piperazine derivative binds to FAP for PET imaging. nih.gov | Diagnostic imaging of tumors and other diseases. nih.gov |
Advances in Automated Synthesis and High-Throughput Screening for Piperazinone Derivatives
The discovery of new therapeutic agents relies heavily on the ability to synthesize and screen large numbers of diverse molecules. Automated synthesis and high-throughput screening (HTS) have revolutionized this process, and these technologies are being actively applied to piperazinone and related scaffolds. nih.goveurofinsdiscovery.comyoutube.com
Solid-phase synthesis is particularly amenable to automation and has been successfully used to create combinatorial libraries of piperazinone derivatives. nih.govnih.gov In this technique, molecules are built step-by-step on a solid resin support. The process can be automated using microwave peptide synthesizers, which accelerate reaction times and allow for the parallel synthesis of many different compounds. biotage.comresearchgate.net This approach enables the rapid generation of a large library of distinct piperazinone analogues from a common scaffold, which can then be screened for biological activity. nih.gov
Once a library is synthesized, HTS is employed to rapidly evaluate the biological effects of thousands of compounds. eurofinsdiscovery.com Automated robotic systems handle the dispensing of compounds into multi-well plates, where they are tested in biochemical or cell-based assays. youtube.com For example, a library of piperazine-1-carbodithioate derivatives was screened for cytotoxicity against various cancer cell lines using an MTT assay to identify potential anticancer agents. nih.gov This combination of automated library synthesis and HTS significantly accelerates the pace of drug discovery, allowing researchers to quickly identify "hit" compounds with desired biological activities from a vast chemical space for further development into lead candidates. nih.goveurofinsdiscovery.com
Q & A
Q. How does this compound compare to its structural analogs in terms of solubility and bioavailability?
- Methodological Answer : Perform shake-flask solubility tests in biorelevant media (FaSSIF/FeSSIF) and calculate logP values via HPLC. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. Pharmacokinetic studies in rodents (e.g., oral vs. IV administration) quantify bioavailability. Analogs with polar groups (e.g., hydroxyl) often exhibit higher solubility but lower permeability .
Q. What experimental approaches elucidate the mechanism of action in anti-inflammatory applications?
- Methodological Answer : Use LPS-induced RAW264.7 macrophages to measure cytokine suppression (ELISA for TNF-α/IL-6). Western blotting or qPCR evaluates NF-κB pathway inhibition. In vivo efficacy is tested in murine models (e.g., carrageenan-induced paw edema). Target deconvolution via CRISPR-Cas9 knockout screens identifies critical signaling nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
